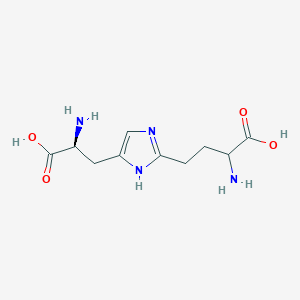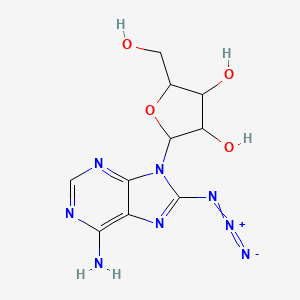
2-Hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are organic compounds with significant applications in various fields. These compounds are known for their reactivity and versatility in chemical synthesis, making them valuable in industrial and research settings.
準備方法
Synthetic Routes and Reaction Conditions
-
2-Hydroxyethyl 2-methylprop-2-enoate
- This compound can be synthesized through the addition reaction of methacrylic acid with ethylene oxide in the presence of a catalyst and a polymerization inhibitor. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
- Another method involves the reaction of methacrylic acid potassium salt with ethylene chlorohydrin in the presence of a polymerization inhibitor. The crude product is then purified through distillation .
-
2-prop-2-enoyloxyethyl prop-2-enoate
- This compound is synthesized by the esterification of acrylic acid with ethylene glycol. The reaction is catalyzed by an acid catalyst and occurs under reflux conditions. The product is then purified by distillation .
Industrial Production Methods
- Industrial production of these compounds often involves large-scale esterification reactions using high-purity reactants and advanced distillation techniques to ensure product quality. Continuous monitoring of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for optimizing yield and minimizing by-products .
化学反応の分析
Types of Reactions
-
Oxidation
- These compounds can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide .
-
Reduction
- Reduction reactions can convert these compounds into alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride .
-
Substitution
- These compounds can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents include alkyl halides and sulfonyl chlorides .
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, basic or neutral conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Alkyl ethers, sulfonates.
科学的研究の応用
Chemistry
- These compounds are used as monomers in the synthesis of polymers and copolymers. They are essential in producing hydrogels, adhesives, and coatings .
Biology
- In biological research, these compounds are used to modify surfaces for cell culture applications. They enhance cell adhesion and proliferation on synthetic substrates .
Medicine
- These compounds are utilized in the development of drug delivery systems. Their ability to form hydrogels makes them suitable for controlled drug release applications .
Industry
作用機序
- The mechanism of action of these compounds involves their ability to undergo polymerization and form cross-linked networks. This property is exploited in the formation of hydrogels and other polymeric materials .
- Molecular targets include hydroxyl and carboxyl groups, which participate in various chemical reactions, leading to the formation of stable polymeric structures .
類似化合物との比較
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure and reactivity, used in similar applications such as hydrogels and adhesives.
2-Hydroxyethyl acrylate: Another similar compound with applications in polymer synthesis and surface modification.
Uniqueness
- 2-Hydroxyethyl 2-methylprop-2-enoate and 2-prop-2-enoyloxyethyl prop-2-enoate are unique due to their specific reactivity and ability to form highly cross-linked polymer networks. This makes them particularly valuable in applications requiring strong and durable materials .
特性
CAS番号 |
94772-40-4 |
|---|---|
分子式 |
C14H20O7 |
分子量 |
300.3 g/mol |
IUPAC名 |
2-hydroxyethyl 2-methylprop-2-enoate;2-prop-2-enoyloxyethyl prop-2-enoate |
InChI |
InChI=1S/C8H10O4.C6H10O3/c1-3-7(9)11-5-6-12-8(10)4-2;1-5(2)6(8)9-4-3-7/h3-4H,1-2,5-6H2;7H,1,3-4H2,2H3 |
InChIキー |
QVCSZXCNAROGRR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
正規SMILES |
CC(=C)C(=O)OCCO.C=CC(=O)OCCOC(=O)C=C |
同義語 |
poly(HEMA-BGA) poly(hydroxyethylmethacrylate bisglycolacrylate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(1S,2R,3R,4S,5R,6S,8R,9S,13S,16S,17R,18S)-11-ethyl-13-(hydroxymethyl)-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-8,9-diol](/img/structure/B1199725.png)




![(S)-2-(12-Ethyl-2-hydroxy-8-(hydroxymethyl)-9-oxo-9,11-dihydroindolizino[1,2-b]quinolin-7-yl)-2-hydroxybutanoic acid](/img/structure/B1199734.png)
![[1-Myristoyl-glycerol-3-YL]phosphonylcholine](/img/structure/B1199737.png)


![N-[4-(azepan-1-yl)phenyl]-2-chloroacetamide](/img/structure/B1199741.png)
